4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
Description
4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a heterocyclic compound that features a pyridazine ring substituted with chloro and cyano groups
Properties
IUPAC Name |
4-chloro-1-(4-chlorophenyl)-6-oxopyridazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O/c12-7-1-3-8(4-2-7)16-11(17)5-9(13)10(6-14)15-16/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRCACLVFKTPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile include other pyridazine derivatives, such as:
- 4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
- 4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity
Biological Activity
4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C11H6Cl2N2O3
- Molecular Weight : 285.08 g/mol
- CAS Number : 129109-19-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or modulate receptor functions, leading to alterations in cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and inhibiting enzymatic activity.
- Receptor Modulation : It may interact with receptors, altering their function and affecting downstream signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The compound induced apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting tumor growth in vivo.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Induces apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this pyridazine derivative on MCF-7 and A549 cell lines. The results showed that the compound significantly reduced cell viability and induced apoptosis through the mitochondrial pathway .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The treatment group exhibited reduced swelling and pain compared to controls, along with decreased levels of inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
